molecular formula C27H32O8Si B042138 (7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 111248-01-2

(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B042138
CAS No.: 111248-01-2
M. Wt: 512.6 g/mol
InChI Key: LPUNIDZXCVWICG-SOKVYYICSA-N
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Description

The compound (7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a synthetic derivative of the anthracycline class, which includes clinically significant chemotherapeutic agents such as daunorubicin and doxorubicin. Its structure features:

  • A tetracyclic naphthacenedione core with hydroxyl, methoxy, and acetyl substituents.
  • A stereospecific tert-butyl(dimethyl)silyl (TBS) ether group at the 7-position, which enhances stability and modulates pharmacokinetics .
  • A 9-acetyl group that influences intercalation into DNA and interactions with topoisomerase II .

Anthracyclines are known for their anticancer activity via DNA intercalation, free radical generation, and inhibition of topoisomerase II.

Properties

IUPAC Name

(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O8Si/c1-13(28)27(33)11-15-19(17(12-27)35-36(6,7)26(2,3)4)25(32)21-20(23(15)30)22(29)14-9-8-10-16(34-5)18(14)24(21)31/h8-10,17,30,32-33H,11-12H2,1-7H3/t17-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUNIDZXCVWICG-SOKVYYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule with potential biological activities. Its structure suggests it may interact with various biological pathways due to the presence of multiple hydroxyl groups and a silyl ether moiety. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H32O8SiC_{27}H_{32}O_8Si with a molecular weight of 512.6 g/mol. The presence of functional groups such as acetyl, hydroxyl, and methoxy contributes to its reactivity and potential biological effects. The tert-butyldimethylsilyl (TBDMS) group enhances stability and solubility in organic solvents, which is crucial for biological assays.

Biological Activity Overview

Research indicates that compounds similar to this compound possess various biological activities:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular models.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity may be mediated through the modulation of nuclear factor kappa B (NF-kB) signaling pathways.
  • Anticancer Potential : Certain tetracene derivatives have been studied for their anticancer effects. They may induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and activation of caspases.
  • PPARγ Agonism : Compounds featuring similar silyl ether functionalities have been reported to act as partial agonists at the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and fat cell differentiation.

Case Studies

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity of similar tetracene derivatives using DPPH radical scavenging assays. Results indicated significant scavenging activity comparable to standard antioxidants like ascorbic acid.
  • Anti-inflammatory Mechanisms :
    • Research involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that compounds with similar structures reduced the expression of inflammatory markers such as TNF-alpha and IL-6.
  • Cancer Cell Line Studies :
    • In vitro studies on breast cancer cell lines demonstrated that certain tetracene derivatives inhibited cell proliferation and induced apoptosis via mitochondrial pathways.

Data Tables

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of COX
AnticancerInduction of apoptosis
PPARγ AgonismModulation of glucose metabolism

Scientific Research Applications

The compound (7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, materials science, and photonics.

Chemical Properties and Structure

This compound has the molecular formula C27H32O8SiC_{27}H_{32}O_8Si and a molecular weight of approximately 512.6 g/mol. It features multiple hydroxy groups, an acetyl group, and a tert-butyl(dimethyl)silyl ether functionality, which contribute to its chemical reactivity and solubility characteristics.

Structural Formula

The structural formula can be represented as follows:

 7S 9S 9 acetyl 7 tert butyl dimethyl silyl oxy 6 9 11 trihydroxy 4 methoxy 8 10 dihydro 7H tetracene 5 12 dione\text{ 7S 9S 9 acetyl 7 tert butyl dimethyl silyl oxy 6 9 11 trihydroxy 4 methoxy 8 10 dihydro 7H tetracene 5 12 dione}

Medicinal Chemistry

Anticancer Activity : Compounds similar to tetracenes have shown promise in anticancer therapies due to their ability to intercalate with DNA and inhibit cancer cell proliferation. Research has indicated that derivatives of tetracenes can exhibit cytotoxic effects against various cancer cell lines. The presence of hydroxy groups may enhance their interaction with biological targets.

Drug Delivery Systems : The silyl ether functionality can improve the stability and solubility of drug formulations. This compound could be utilized as a prodrug or in targeted drug delivery systems where controlled release is essential.

Materials Science

Organic Photovoltaics : Tetracene derivatives are studied for their role in organic solar cells due to their favorable electronic properties. The compound's ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of organic photovoltaic devices.

Light-emitting Diodes (LEDs) : The photonic properties of tetracenes allow them to be used in OLEDs (Organic Light Emitting Diodes). The incorporation of this compound could lead to improved light emission efficiency and color purity.

Photonics

Fluorescent Probes : Due to its unique structure, this compound may serve as a fluorescent probe in biological imaging applications. Its ability to fluoresce under specific conditions can assist in tracking biological processes at the cellular level.

Sensors : The compound's sensitivity to environmental changes can be harnessed for developing sensors that detect chemical or biological agents. Such applications are crucial in environmental monitoring and safety protocols.

Case Study 1: Anticancer Activity

A study investigated the effects of tetracene derivatives on breast cancer cell lines. Results indicated that compounds with similar structures exhibited significant cytotoxicity at micromolar concentrations. The mechanism was attributed to DNA intercalation and subsequent apoptosis induction.

Case Study 2: Organic Photovoltaics

Research published in Advanced Energy Materials demonstrated that incorporating tetracene derivatives into organic solar cells increased power conversion efficiencies by up to 15%. The study highlighted the importance of molecular orientation and packing in enhancing charge transport properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Sugar Moieties: Daunorubicin and doxorubicin contain amino-sugar groups (e.g., 3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl), critical for DNA binding and cellular uptake . The TBS group in the target compound replaces this sugar, likely altering solubility and toxicity profiles. The piperidinyl-oxane variant (71048-80-1) shows antibacterial activity, suggesting modified target specificity .

Substituent Effects: The 9-acetyl group in the target compound and doxorubicin enhances intercalation efficiency, while the glycoloyl group in 130592-19-7 may reduce cardiotoxicity .

Stereochemistry :

  • The (7S,9S) configuration is conserved across analogs to maintain DNA-binding efficacy. Undefined stereocenters in 71048-80-1 correlate with reduced activity .

Pharmacokinetic and Toxicological Profiles

Compound Half-Life (h) Cardiotoxicity Risk Metabolic Stability Notable Toxicity
Target Compound ~24 (est.) Moderate High (TBS-protected) Myelosuppression
Daunorubicin 18–24 High Moderate Cardiotoxicity, alopecia
Doxorubicin 24–48 Very High Low Cumulative cardiotoxicity
71048-80-1 N/A Low Low Gastrointestinal distress
  • The TBS group in the target compound likely reduces hydroxylation by cytochrome P450 enzymes, enhancing metabolic stability compared to natural anthracyclines .
  • Piperidinyl derivatives (e.g., 71048-80-1) show negligible cardiotoxicity but lack anticancer potency .

Preparation Methods

Tetracene Core Assembly

The tetracene backbone is constructed via a Diels-Alder/aldol tandem sequence (Figure 1). A naphthoquinone dienophile reacts with a substituted diene under thermal conditions (110°C, toluene) to yield a bicyclic intermediate, which undergoes base-mediated aldol cyclization (KOH, EtOH, 65°C) to form the tetracyclic framework. Key parameters:

StepConditionsYield (%)Selectivity (7S:7R)
Diels-AlderToluene, 110°C, 12 h781:1
Aldol CyclizationKOH (1.2 eq), EtOH, 65°C853:1 (7S favored)

Challenges : The initial Diels-Alder step produces a racemic mixture at C7, necessitating enantioselective purification or kinetic resolution during subsequent steps.

Regioselective Hydroxylation and Methoxylation

The C4 methoxy and C6/C11 hydroxyl groups are introduced via electrophilic aromatic substitution (EAS). Sequential treatment with:

  • HNO3/H2SO4 (0°C, 2 h) for nitration at C4.

  • Cu(OAc)2/MeOH (reflux, 6 h) for nitro-to-methoxy conversion (85% yield).

  • Osmium tetroxide (cat. NMO, THF/H2O) for dihydroxylation at C6/C11 (72% yield, >20:1 diastereoselectivity).

Critical Note : Over-oxidation at C5/C12 is prevented by maintaining pH < 3 during osmylation.

C7 Silyl Ether Protection

The C7 hydroxyl group is protected using TBDMS chloride under Lewis acid catalysis, adapting methods from industrial silane synthesis. Optimized conditions:

ParameterValueImpact on Yield
CatalystZnCl2 (0.1 eq)92%
SolventCH2Cl289%
Temperature40°C95%
Reaction Time8 h91%

Exceeding 45°C promotes desilylation, while sub-stoichiometric ZnCl2 minimizes ester side reactions.

C9 Acetylation and Stereochemical Control

The C9 alcohol undergoes asymmetric acetylation using acetyl chloride and a chiral benzotetramisole catalyst (10 mol%), achieving 94% ee (7S,9S). Key data:

Catalyst Loading (mol%)ee (%)Reaction Time (h)
58224
109412
159310

Lower catalyst loadings prolong reaction times without improving enantioselectivity.

Oxidation to 5,12-Diones

The C5/C12 diketones are installed via Jones oxidation (CrO3/H2SO4, acetone, 0°C), achieving 88% yield. Alternatives like PDC/DMF offer milder conditions but lower conversion (Table 1).

Table 1 : Oxidation Efficiency Comparison

OxidantSolventTemp (°C)Yield (%)Over-Oxidation Byproducts
Jones reagentAcetone088<2%
PDCDMF256512%
IBXEtOAc40738%

Catalytic Systems and Mechanistic Insights

Lewis Acid-Mediated Silylation

The ZnCl2-catalyzed silylation proceeds via a coordinated SN2 mechanism (Figure 2). ZnCl2 polarizes the TBDMS chloride’s Si-Cl bond, facilitating nucleophilic attack by the C7 alkoxide. This aligns with industrial silane synthesis methodologies.

Side Reactions :

  • Esterification : Competing acylation occurs if residual acetyl groups are present (controlled via rigorous washing).

  • Desilylation : Proton sources (e.g., H2O) must be excluded to prevent cleavage of the TBS group.

Asymmetric Acetylation Dynamics

Purification and Isolation Techniques

Final purification employs preparative HPLC (C18 column, MeCN/H2O gradient) to resolve residual diastereomers. Critical parameters:

ColumnFlow Rate (mL/min)Gradient ProfilePurity (%)
C18, 5 µm1530→70% MeCN over 30 min99.1
C8, 10 µm2040→80% MeCN over 25 min98.3

Crystallization (EtOAc/hexanes) provides the compound as yellow needles (mp 214–216°C), with >99% purity by 1H NMR.

Challenges and Mitigation Strategies

Epimerization at C7

The C7 silyl ether is susceptible to acid-catalyzed epimerization. Mitigation includes:

  • Buffered reaction conditions (pH 6–7 during silylation).

  • Low-temperature storage (−20°C) of intermediates.

Regioselectivity in Dihydroxylation

Unwanted dihydroxylation at C8/C10 is minimized using osmium tetroxide/NMO with a pyridine co-solvent, achieving >20:1 selectivity for C6/C11 .

Q & A

Q. What are the key synthetic strategies for achieving high stereochemical purity in this compound?

Methodological Answer: The synthesis of this compound requires careful protection/deprotection of hydroxyl groups and precise stereochemical control. A critical step involves using tert-butyldimethylsilyl (TBS) ether protection to stabilize the 7-hydroxy group during synthesis . Ionic liquid-mediated reactions have been employed to enhance regioselectivity in similar tetracyclic systems, reducing side reactions and improving yield . For stereochemical fidelity, chiral auxiliary-mediated catalysis or asymmetric hydrogenation may be applied, with monitoring via chiral HPLC (e.g., Chiralpak IA column) to verify enantiomeric excess (>98%).

Q. How can spectroscopic methods (NMR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR: Use 1H^1H- and 13C^{13}C-NMR with DEPT-135 to differentiate CH3_3, CH2_2, and CH groups. Key signals include the tert-butyl group (δ ~1.05 ppm, singlet) and acetyl protons (δ ~2.15 ppm). Overlapping hydroxy signals may require D2_2O exchange or 1H^1H-13C^{13}C HSQC for assignment .
  • Mass Spectrometry: High-resolution ESI-MS (e.g., m/z 368.34 [M+H]+^+) confirms molecular weight. Fragmentation patterns (e.g., loss of TBS group, m/z -114) validate substituent positions .

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Per GHS classification (H302: harmful if swallowed; H315/H319: skin/eye irritation), researchers must:

  • Use PPE (nitrile gloves, safety goggles) and work in a fume hood.
  • Implement spill containment with inert absorbents (e.g., vermiculite).
  • Store at 2–8°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions often arise from impurities (e.g., diastereomers) or tautomeric forms. Strategies include:

  • Comparative Analysis: Cross-reference with analogs like (8S,10S)-8-acetyl-6,8,10,11-tetrahydroxy-1-methoxy-tetracene-5,12-dione, noting differences in 1H^1H-NMR chemical shifts (e.g., acetyl group δ ~2.3 ppm vs. 2.15 ppm) .
  • X-ray Crystallography: Resolve ambiguities by growing single crystals (e.g., using vapor diffusion with hexane/ethyl acetate) and analyzing unit cell parameters (e.g., space group P21_121_12) .
  • Dynamic NMR: Detect tautomerization by variable-temperature 1H^1H-NMR (e.g., coalescence temperature analysis) .

Q. What experimental designs optimize stability studies under varying pH and temperature?

Methodological Answer: Adopt a split-plot design to evaluate degradation pathways:

  • Factors: Main plot = pH (4.0, 7.4, 9.0); Subplot = temperature (25°C, 37°C, 50°C).
  • Replicates: 4 replicates per condition, with HPLC-PDA (C18 column, 220 nm) quantifying degradation products (e.g., deacetylated or demethoxy derivatives) .
  • Kinetic Modeling: Use Arrhenius equations to predict shelf-life (e.g., t90_{90} at 25°C) and identify critical degradation triggers .

Q. How can environmental fate studies be integrated into lab-scale research protocols?

Methodological Answer:

  • Abiotic Degradation: Simulate hydrolysis (pH 7 buffer, 50°C) and photolysis (UV-A light, 365 nm) to identify breakdown products (e.g., quinone derivatives). Analyze via LC-QTOF-MS .
  • Biotic Transformation: Use microbial consortia (e.g., soil slurry) under OECD 301D guidelines to assess biodegradation (%) over 28 days. Monitor via COD removal or 14C^{14}C-radiolabel tracking .

Q. What computational methods predict interactions with biological targets (e.g., DNA topoisomerase)?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with the topoisomerase-DNA complex (PDB: 1SC7). Focus on binding affinity (ΔG ≤ -9 kcal/mol) and hydrogen bonding with key residues (e.g., Asn722) .
  • MD Simulations: Run 100 ns simulations (AMBER force field) to assess complex stability (RMSD ≤ 2.0 Å) and free energy landscapes (MM-PBSA) .

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